molecular formula C23H27ClN4O4S B2364100 N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351631-22-5

N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No. B2364100
CAS RN: 1351631-22-5
M. Wt: 491
InChI Key: KTGWJQIACHBPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new γ-aminobutyric acid (GABA) derivatives was obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

  • Antipsychotic Agents : Heterocyclic analogues, including derivatives of the compound, were evaluated as potential antipsychotic agents. They exhibited significant in vivo activities and were less active in models predictive of extrapyramidal side effects, indicating potential for antipsychotic application (Norman, Navas, Thompson, & Rigdon, 1996).

  • PET Tracers for D3 Receptor Imaging : The compound, labeled with carbon-11, was explored as a potential PET radioligand for imaging of dopamine D3 receptors. Although it showed promising results in rats, it did not meet the pharmacological profile for positron emission tomography in nonhuman primates (Kuhnast et al., 2006).

  • Synthesis for Central Nervous System Disorders : A scalable and facile synthetic process was established for a derivative of the compound, investigated for the treatment of central nervous system disorders (Wei et al., 2016).

  • Selective 5-HT1A Receptor Antagonist : Derivatives of the compound were developed as selective 5-HT1A receptor antagonists with potential applications in neuropsychiatric disorders (García et al., 2014).

  • Synthesis of PET Dopamine D3 Receptor Radioligands : Various carbon-11-labeled derivatives were synthesized for potential use as PET radioligands in imaging dopamine D3 receptors (Gao, Wang, Hutchins, & Zheng, 2008).

Biological and Pharmacological Studies

  • Anticonvulsant Properties : New acetamide derivatives of phthalimide, related to the compound, exhibited notable anticonvulsant properties in in vivo studies (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).

  • CGRP Receptor Inhibition : A potent calcitonin gene-related peptide (CGRP) receptor antagonist was synthesized, with potential implications in the treatment of conditions involving CGRP receptors (Cann et al., 2012).

  • Synthesis and Antimicrobial Activity : Novel derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed promising results as potential antimicrobials (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Allosteric Enhancers of A1 Adenosine Receptor : A series of derivatives were synthesized as allosteric enhancers of the A1-adenosine receptor, showing potential for therapeutic applications (Romagnoli et al., 2008).

  • BACE1 Inhibitors in Alzheimer's Disease : Derivatives were synthesized as β-secretase (BACE1) inhibitors, showing potential for application in Alzheimer's disease (Edraki et al., 2015).

  • Anticancer Activity and Optical Spectroscopic Studies : Thiophene-2-carboxaldehyde derivatives exhibited good antibacterial and antifungal activity and were less toxic in nature, with potential in cancer therapy (Shareef et al., 2016).

Mechanism of Action

properties

IUPAC Name

N-[2-[4-[4-(1,3-dioxoisoindol-2-yl)butanoyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S.ClH/c28-20(6-3-9-27-22(30)18-4-1-2-5-19(18)23(27)31)26-13-11-25(12-14-26)10-8-24-21(29)17-7-15-32-16-17;/h1-2,4-5,7,15-16H,3,6,8-14H2,(H,24,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGWJQIACHBPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.